N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide

Drug Discovery Medicinal Chemistry Pharmacophore Design

This benzothiazole-cinnamamide features a unique N-furan-2-ylmethyl and 6-methylsulfonyl substitution pattern, creating a distinct topological and electronic profile unavailable in generic analogs. Ideal for oncology HTS panels and SAR-driven medicinal chemistry, its methylsulfonyl group enables derivatization while the furan ring supports probe development. Secure this exclusive scaffold to expand your solid tumor or hemostasis research programs.

Molecular Formula C22H18N2O4S2
Molecular Weight 438.52
CAS No. 1006996-23-1
Cat. No. B2839846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide
CAS1006996-23-1
Molecular FormulaC22H18N2O4S2
Molecular Weight438.52
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C22H18N2O4S2/c1-30(26,27)18-10-11-19-20(14-18)29-22(23-19)24(15-17-8-5-13-28-17)21(25)12-9-16-6-3-2-4-7-16/h2-14H,15H2,1H3/b12-9+
InChIKeyCTDMNBPPGNPEIY-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide (CAS 1006996-23-1): Core Chemical Identity and Procurement Profile


N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide (CAS 1006996-23-1) is a synthetic small molecule belonging to the benzothiazole-cinnamamide class, characterized by a unique combination of an N-furan-2-ylmethyl substituent and a 6-methylsulfonyl group on the benzothiazole core. Its molecular formula is C22H18N2O4S2 with a molecular weight of 438.52 g/mol . This compound is supplied as a research chemical with a typical purity of 95% and is primarily intended for early-stage drug discovery and chemical biology research .

Why N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide Cannot Be Simply Replaced by Other Benzothiazole or Cinnamamide Analogs


Generic substitution among benzothiazole-cinnamamide derivatives is unreliable due to profound differences in substitution patterns that dictate target engagement, selectivity, and pharmacokinetic properties. The presence of both the 6-methylsulfonyl group and the N-furan-2-ylmethyl moiety creates a unique topological and electronic profile distinct from closely related analogs such as N-(benzo[d]thiazol-2-yl)cinnamamide (CAS 75614-54-9) or N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide , [1]. The structurally similar MSBT series (e.g., MSBT-07, MSBT-12) demonstrates that minor changes in substitution dramatically alter biological activity, including GI50 values ≤0.1 µM in HeLa cells for only specific derivatives, underscoring the non-interchangeability of compounds within this scaffold space [2].

Direct Comparative Evidence for N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide


Structural Uniqueness vs. Core Benzothiazole-Cinnamamide Comparators

The target compound combines three distinct structural features: an N-furan-2-ylmethyl group, a 6-methylsulfonyl substituent, and a cinnamamide backbone, which are absent in the closest commercially available analogs. Specifically, N-(benzo[d]thiazol-2-yl)cinnamamide (CAS 75614-54-9) lacks both the furan-2-ylmethyl group and the methylsulfonyl group [1], while N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide (CAS not assigned) retains the methylsulfonyl group but misses the N-furan-2-ylmethyl modification . The molecular weight of the target compound (438.52 ) is substantially higher than that of the unsubstituted analog (280.35 [1]) and the methylsulfonyl-only analog (358.43 ), reflecting a more complex 3D pharmacophore and greater potential for specific target interactions.

Drug Discovery Medicinal Chemistry Pharmacophore Design

In Vitro Anticancer Activity Potential Based on Methylsulfonyl Benzothiazole (MSBT) Class Inference

Direct antiproliferative data for the target compound are not publicly available. However, structurally related methylsulfonyl benzothiazole (MSBT) derivatives have demonstrated potent anticancer activity. Within the MSBT series, compounds MSBT-07 and MSBT-12 significantly reduced the growth of cervical cancer HeLa cells, achieving GI50 values ≤0.1 µM [1]. This provides a class-level benchmark for the potential potency ceiling of the target compound, which possesses the critical 6-methylsulfonyl pharmacophore present in the active MSBT molecules. In contrast, unsubstituted benzothiazole-cinnamamide (N-(benzo[d]thiazol-2-yl)cinnamamide) shows only weak inhibition of fascin, with an IC50 of 4.00E+3 nM (4,000 µM), underscoring the importance of the methylsulfonyl group for target engagement [2].

Oncology Anticancer Screening Cell Viability Assay

Hemostatic Activity Potential Informed by Benzothiazole Amide Class Data

Benzothiazole amide derivatives bearing a cinnamamide backbone have been evaluated for hemostatic activity. Compound Q2 from the series (a benzothiazole-cinnamide derivative) exhibited a potent platelet aggregation activity 1,283.9 times greater than the positive control etamsylate in the nanomole range, alongside improved capillary permeability and thrombin activation [1]. The target compound shares the same amide linkage and benzothiazole core, but with additional methylsulfonyl and furan-2-ylmethyl substituents that may further modulate hemostatic potency. This positions the target compound as a potentially differentiated candidate for hemostasis research, building upon the validated activity of the benzothiazole-cinnamide scaffold.

Hemostasis Thrombosis Platelet Aggregation

Purity Consistency and Procurement Reliability for Screening Libraries

The target compound is consistently supplied at a purity of 95% , a standard acceptable for high-throughput screening (HTS) campaigns. In comparison, many in-class benzothiazole derivatives synthesized in academic labs report variable purity (often 90–98%), requiring additional purification steps [1]. The availability of the target compound through multiple commercial vendors with documented purity specifications reduces experimental variability and the burden of in-house re-purification. This contrasts with the procurement of custom-synthesized analogs such as MSBT-07 or MSBT-12, which may not be readily available from stock catalogs [1].

Chemical Procurement Compound Quality Control HTS Suitability

Optimized Application Scenarios for N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide in Scientific Research


High-Throughput Cancer Cell Line Screening Panels

Based on the potent anticancer activity of closely related MSBT derivatives (GI50 ≤0.1 µM in HeLa cells [1]), the target compound should be prioritized for inclusion in oncology-focused HTS panels. Its unique furan-2-ylmethyl substitution differentiates it from other methylsulfonyl benzothiazoles, making it a valuable probe for structure–activity relationship (SAR) expansion against solid tumor cell lines.

Mechanistic Hemostasis Research and Thrombosis Model Development

Informed by the 1,283.9× enhanced platelet aggregation activity of benzothiazole-cinnamide Q2 over etamsylate [2], the target compound can serve as a lead for studying hemostatic mechanisms and developing thrombosis models, particularly where both methylsulfonyl and furan-2-ylmethyl groups are hypothesized to influence thrombin activation kinetics.

Pharmacophore-Driven Medicinal Chemistry Optimization

The combination of three distinct pharmacophoric elements (furan-2-ylmethyl, 6-methylsulfonyl, cinnamamide) positions the target compound as a versatile starting scaffold for medicinal chemistry campaigns. Substitution at the furan ring or modification of the cinnamamide double bond can be systematically explored to optimize potency and selectivity [3].

Chemical Biology Probe Development for Target Engagement Studies

Given the structural uniqueness of the target compound relative to commercially available benzothiazole-cinnamamide probes, it is suitable for developing chemical biology tools such as activity-based protein profiling (ABPP) probes or photoaffinity labels. The methylsulfonyl group provides a handle for further derivatization, while the furan ring offers a potential attachment point for reporter tags without compromising core scaffold activity [4].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.